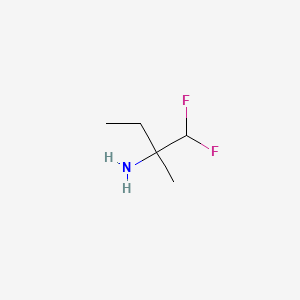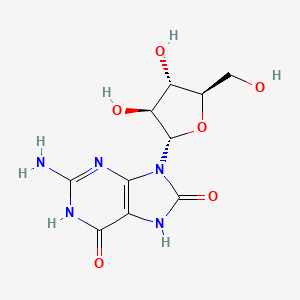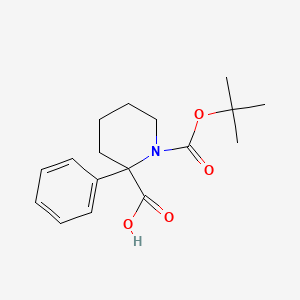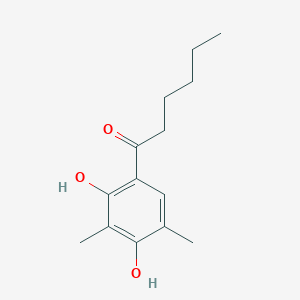
(1H-Pyrrol-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Pyrrol-1-yl)boronic acid is an organoboron compound that features a pyrrole ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: (1H-Pyrrol-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of pyrrole derivatives. For instance, the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation is a reported method . Another method involves the hydroboration of pyrrole derivatives, where the addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using palladium catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: (1H-Pyrrol-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and organic halides or triflates in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, which facilitate the formation of the alkoxo-palladium intermediate.
Major Products: The primary products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
(1H-Pyrrol-1-yl)boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Material Science: Utilized in the synthesis of conductive polymers and other advanced materials.
作用机制
The mechanism of action of (1H-Pyrrol-1-yl)boronic acid in coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The boronic acid group transfers to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
相似化合物的比较
(1-Methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group at the 1-position.
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: Contains a cyano group, offering different reactivity and applications.
Uniqueness: (1H-Pyrrol-1-yl)boronic acid is unique due to its specific reactivity in coupling reactions and its ability to form stable carbon-carbon bonds under mild conditions. This makes it a valuable tool in organic synthesis and medicinal chemistry.
属性
分子式 |
C4H6BNO2 |
|---|---|
分子量 |
110.91 g/mol |
IUPAC 名称 |
pyrrol-1-ylboronic acid |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)6-3-1-2-4-6/h1-4,7-8H |
InChI 键 |
FEWRVMAYKGCHTR-UHFFFAOYSA-N |
规范 SMILES |
B(N1C=CC=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
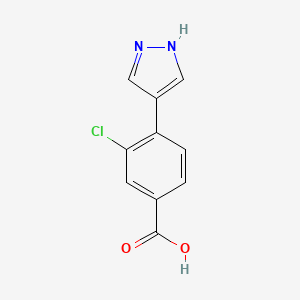
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
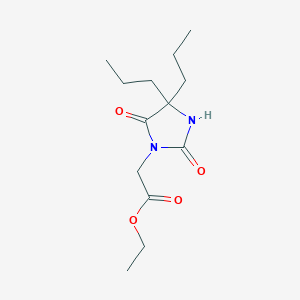

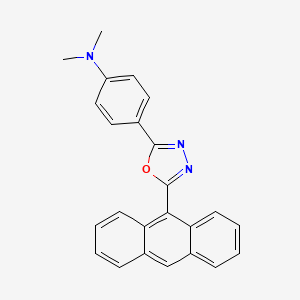
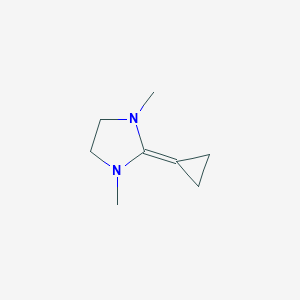
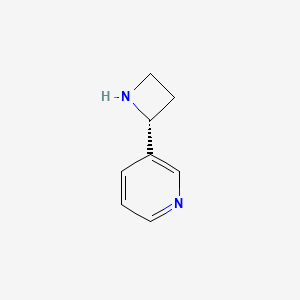
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

